Artemeter Tetrahidrofurano Acetato

Descripción general

Descripción

Artemether Tetrahydrofuran Acetate is a derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. Artemisinin and its derivatives, including Artemether Tetrahydrofuran Acetate, are known for their potent antimalarial properties. This compound is particularly interesting due to its unique chemical structure, which includes a tetrahydrofuran ring and an acetate group, enhancing its pharmacological properties .

Aplicaciones Científicas De Investigación

Artemether Tetrahydrofuran Acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing new compounds with potential pharmacological activities.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Primarily researched for its antimalarial properties, but also investigated for its potential in treating other diseases such as cancer.

Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry

Mecanismo De Acción

Target of Action

Artemether Tetrahydrofuran Acetate, also known as Artemether Impurity C, primarily targets the erythrocytic stages of Plasmodium spp. . This includes Plasmodium falciparum and unidentified Plasmodium species, including those acquired in chloroquine-resistant areas .

Mode of Action

The compound interacts with its targets by inhibiting nucleic acid and protein synthesis . A possible mechanism of action is that artemisinin drugs exert their cidal action by inhibiting PfATP6 . PfATP6 is an enzyme regulating cellular calcium concentration, and its malfunctioning leads to intracellular calcium accumulation, which in turn causes cell death .

Biochemical Pathways

The affected biochemical pathway involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species .

Pharmacokinetics

In the body, Artemether Tetrahydrofuran Acetate is metabolized into the active metabolite dihydroartemisinin . The rate of conversion varies with the route of administration . Oral bioavailability in animals ranges approximately between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .

Result of Action

The result of the compound’s action is a rapid symptomatic relief by reducing the number of malarial parasites . This leads to the treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Análisis Bioquímico

Biochemical Properties

Artemether Tetrahydrofuran Acetate plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid and protein synthesis. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also affects the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for lipid metabolism . Additionally, Artemether Tetrahydrofuran Acetate has been shown to modulate the activity of inflammatory cytokines and proteins involved in oxidative stress responses .

Cellular Effects

Artemether Tetrahydrofuran Acetate influences various cellular processes, including apoptosis, cell cycle regulation, and cellular metabolism. In non-small cell lung cancer cells, the compound induces apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma-2 and cellular inhibitor of apoptosis proteins . It also causes cell cycle arrest by inhibiting cyclin-dependent kinases and promoting cellular senescence. Furthermore, Artemether Tetrahydrofuran Acetate affects cell signaling pathways, including the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Artemether Tetrahydrofuran Acetate involves its interaction with biomolecules and enzymes. The compound binds to heme in the parasite’s food vacuole, leading to the generation of reactive oxygen species that damage the parasite’s cellular components . Additionally, Artemether Tetrahydrofuran Acetate inhibits the activity of enzymes involved in nucleic acid and protein synthesis, thereby disrupting the parasite’s replication and survival . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Artemether Tetrahydrofuran Acetate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its efficacy and safety . Long-term studies have shown that Artemether Tetrahydrofuran Acetate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of Artemether Tetrahydrofuran Acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits parasite growth and improves survival rates in malaria-infected animals . At higher doses, Artemether Tetrahydrofuran Acetate can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where low doses are insufficient to achieve therapeutic outcomes, while high doses lead to adverse effects. Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Artemether Tetrahydrofuran Acetate is involved in several metabolic pathways, including lipid metabolism and glucose regulation. The compound modulates the activity of enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and stearoyl-CoA desaturase, which are involved in de novo lipogenesis . Additionally, Artemether Tetrahydrofuran Acetate affects mitochondrial pyruvate oxidation and glycogen metabolism in the liver, thereby influencing overall metabolic homeostasis . These metabolic effects contribute to the compound’s therapeutic potential in conditions such as non-alcoholic steatohepatitis and diabetes .

Transport and Distribution

Artemether Tetrahydrofuran Acetate is transported and distributed within cells and tissues through various mechanisms. The compound is metabolized into its active form, dihydroartemisinin, which exerts its effects on target cells . Transporters and binding proteins facilitate the uptake and distribution of Artemether Tetrahydrofuran Acetate within cells, ensuring its localization to specific compartments where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Artemether Tetrahydrofuran Acetate plays a crucial role in its activity and function. The compound is primarily localized in the parasite’s food vacuole, where it interacts with heme and generates reactive oxygen species . Additionally, Artemether Tetrahydrofuran Acetate can localize to other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it modulates metabolic and stress response pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Artemether Tetrahydrofuran Acetate can be synthesized through the biotransformation of α-artemether by cell cultures of Glycyrrhiza glabra and Lavandula officinalis. The process involves the conversion of α-artemether into a tetrahydrofuran derivative and subsequently into the acetate form . The reaction conditions typically involve controlled environments with specific pH and temperature settings to optimize the yield.

Industrial Production Methods: Industrial production of Artemether Tetrahydrofuran Acetate involves large-scale biotransformation processes using bioreactors. These reactors maintain optimal conditions for the growth of the cell cultures and the conversion of α-artemether. The process is monitored and controlled to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Artemether Tetrahydrofuran Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various derivatives of Artemether Tetrahydrofuran Acetate, each with unique pharmacological properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .

Comparación Con Compuestos Similares

Artemisinin: The parent compound from which Artemether Tetrahydrofuran Acetate is derived.

Dihydroartemisinin: A reduction product of artemisinin with potent antimalarial properties.

Artesunate: A water-soluble derivative of dihydroartemisinin used in severe malaria cases.

Arteether: Another derivative of artemisinin with similar pharmacological properties.

Uniqueness: Artemether Tetrahydrofuran Acetate is unique due to its tetrahydrofuran ring and acetate group, which enhance its lipophilicity and stability. These properties make it more effective in vivo compared to other artemisinin derivatives .

Actividad Biológica

Artemether Tetrahydrofuran Acetate, a derivative of artemisinin, is recognized for its potent antimalarial properties. This compound exhibits significant biological activity through various mechanisms, primarily targeting the Plasmodium species responsible for malaria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential neurotoxicity based on diverse research findings.

Overview of Artemether Tetrahydrofuran Acetate

Artemether Tetrahydrofuran Acetate is a semi-synthetic derivative of artemisinin, which is isolated from Artemisia annua. The unique chemical structure of this compound includes a tetrahydrofuran ring and an acetate group, which enhance its pharmacological properties compared to its parent compound.

Targeting Plasmodium spp.

Artemether Tetrahydrofuran Acetate primarily targets the erythrocytic stages of Plasmodium spp., inhibiting nucleic acid and protein synthesis crucial for parasite survival. The compound interacts with heme within the parasite's food vacuole, generating reactive oxygen species that lead to cellular damage and death of the parasite .

Biochemical Pathways

The interaction with ferriprotoporphyrin IX (heme) is central to its mechanism. This interaction disrupts essential biochemical pathways in the parasite, causing oxidative stress and ultimately leading to cell death . The compound also affects various enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase.

Pharmacokinetics

Absorption and Bioavailability

Artemether Tetrahydrofuran Acetate demonstrates variable bioavailability depending on the route of administration. Studies indicate that oral administration yields higher peak concentrations compared to intramuscular routes due to erratic absorption from oil depots . The mean intramuscular dose was found to produce significantly lower concentrations than oral doses, emphasizing the importance of administration route in therapeutic efficacy .

| Administration Route | Peak Concentration (nmol/L) | Time to Peak (hours) |

|---|---|---|

| Oral | 1,905 (acute phase) | 1.0 |

| Intramuscular | 121 | 8 |

Cellular Effects

Research indicates that Artemether Tetrahydrofuran Acetate influences various cellular processes, including apoptosis and cell cycle regulation. In non-small cell lung cancer cells, it has been shown to induce apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2).

Neurotoxicity Concerns

While Artemether Tetrahydrofuran Acetate is effective against malaria, there are concerns regarding its neurotoxic potential. In vitro studies have suggested that iron-catalyzed activation of artemether can enhance neurotoxicity through the formation of reactive metabolites . Reports have indicated prolonged recovery times from coma in patients treated with artemisinin derivatives compared to traditional treatments like quinine .

Case Studies

Clinical Observations

A study examining the effects of intramuscular artemether on severe malaria patients revealed instances of QT prolongation in some individuals, raising concerns about cardiotoxicity associated with this treatment . However, most abnormalities were minor and not clinically significant.

Animal Models

In animal studies, therapeutic doses of Artemether Tetrahydrofuran Acetate effectively inhibited parasite growth and improved survival rates in malaria-infected subjects. Variations in dosage highlighted the importance of optimizing treatment regimens for maximum efficacy while minimizing adverse effects.

Propiedades

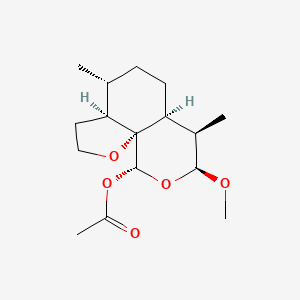

IUPAC Name |

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-13-10(2)14(18-4)21-15(20-11(3)17)16(13)12(9)7-8-19-16/h9-10,12-15H,5-8H2,1-4H3/t9-,10-,12+,13+,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDDUABDHLSPP-QYHITDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181528-64-3 | |

| Record name | 2H,10H-Furo[3,2-i]-2-benzopyran-10-ol, octahydro-8-methoxy-4,7-dimethyl-, 10-acetate, (3aS,4R,6aS,7R,8S,10R,10aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181528-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.